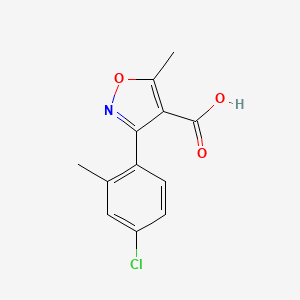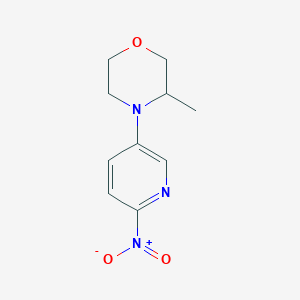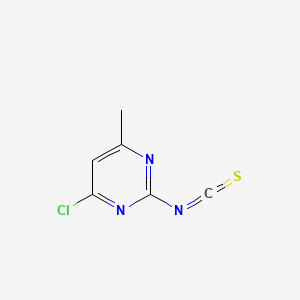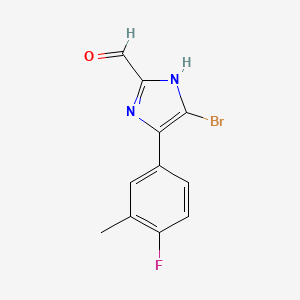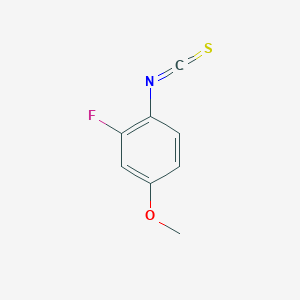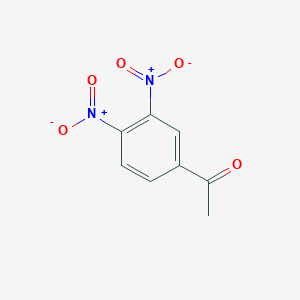
1-(3,4-Dinitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dinitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O5 It is a derivative of acetophenone, where the phenyl ring is substituted with nitro groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dinitrophenyl)ethanone can be synthesized through the nitration of acetophenone. The process typically involves the reaction of acetophenone with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 4 positions of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and ensuring high purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dinitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 1-(3,4-Diaminophenyl)ethanone.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Oxidation: 1-(3,4-Dinitrophenyl)acetic acid.
科学的研究の応用
1-(3,4-Dinitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical products where nitroaromatic compounds are required.
作用機序
The mechanism by which 1-(3,4-Dinitrophenyl)ethanone exerts its effects is largely dependent on its chemical reactivity. The nitro groups are highly electron-withdrawing, making the aromatic ring more reactive towards nucleophiles. This property is exploited in various chemical reactions where the compound acts as an electrophile. Additionally, the nitro groups can undergo reduction to form amino groups, which can then participate in further chemical transformations.
類似化合物との比較
1-(3,5-Dinitrophenyl)ethanone: Similar structure but with nitro groups at the 3 and 5 positions.
1-(3-Nitrophenyl)ethanone: Contains a single nitro group at the 3 position.
1-(4-Nitrophenyl)ethanone: Contains a single nitro group at the 4 position.
Uniqueness: 1-(3,4-Dinitrophenyl)ethanone is unique due to the presence of two nitro groups in the ortho and para positions relative to the ethanone group. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo selective reduction. These characteristics make it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H6N2O5 |
|---|---|
分子量 |
210.14 g/mol |
IUPAC名 |
1-(3,4-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4H,1H3 |
InChIキー |
NRWMSJRLIZWNTJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


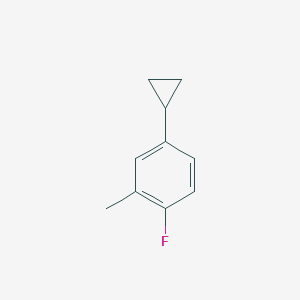

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

